molecular formula C7H6BrNO3 B185292 6-Bromo-5-methoxypyridine-2-carboxylic acid CAS No. 54232-43-8

6-Bromo-5-methoxypyridine-2-carboxylic acid

Cat. No.: B185292
CAS No.: 54232-43-8
M. Wt: 232.03 g/mol
InChI Key: WOXIJGVDMQJTAC-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methoxy substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic acid typically involves the bromination of 5-methoxypyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxypyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxypyridine-2-carboxylic acid depends on its specific application. In chemical reactions, its bromine and methoxy substituents influence its reactivity and interaction with other molecules. For example, in Suzuki-Miyaura coupling, the bromine atom facilitates the formation of a palladium complex, which then undergoes transmetalation with a boronic acid to form a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxypyridine
  • 5-Bromo-2-iodo-3-methoxypyridine
  • 2-Bromo-6-iodo-3-methoxypyridine
  • 3-Bromo-5-methoxypyridine
  • 2-Bromo-6-methoxypyridine

Uniqueness

6-Bromo-5-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIJGVDMQJTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428672
Record name 6-Bromo-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-43-8
Record name 6-Bromo-5-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-methoxypyridine-2-carboxylic acid
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